molecular formula C8H7N3Se B14287659 4-(1,2,3-Selenadiazol-4-yl)aniline CAS No. 121180-50-5

4-(1,2,3-Selenadiazol-4-yl)aniline

Cat. No.: B14287659
CAS No.: 121180-50-5
M. Wt: 224.13 g/mol
InChI Key: KTBNAJCJNIKFSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,2,3-Selenadiazol-4-yl)aniline is a synthetic organoselenium compound featuring a benzene ring fused to a 1,2,3-selenadiazole heterocycle, substituted with an aniline group. This structure is of significant interest in medicinal chemistry and materials science research. Selenium-containing heterocycles like this are explored for their notable biological activities, which include potential antimicrobial properties against a range of pathogens, including Gram-positive and Gram-negative bacteria as well as Candida albicans . Some 1,2,3-selenadiazole derivatives have shown promising antioxidant activity , functioning as radical scavengers that can interact with stable radicals like DPPH, which is relevant for studying oxidative stress in biological systems . Furthermore, this class of compounds is investigated for its selective antitumor effects . Research indicates that selenadiazole derivatives can act as potent inhibitors of cancer cell proliferation, with mechanisms that may include the induction of apoptosis and the disruption of intracellular redox balance by targeting enzymes such as thioredoxin reductase . The selenium atom in its structure contributes to a distinct electronegativity and atomic radius, which can influence intramolecular charge transfer, making it a candidate for development in advanced functional materials and energy-driven devices . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

CAS No.

121180-50-5

Molecular Formula

C8H7N3Se

Molecular Weight

224.13 g/mol

IUPAC Name

4-(selenadiazol-4-yl)aniline

InChI

InChI=1S/C8H7N3Se/c9-7-3-1-6(2-4-7)8-5-12-11-10-8/h1-5H,9H2

InChI Key

KTBNAJCJNIKFSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C[Se]N=N2)N

Origin of Product

United States

Preparation Methods

Hydrazone Cyclization with Selenium Dioxide

Reaction Overview

The cyclization of hydrazones or semicarbazones with selenium dioxide (SeO₂) is a well-established method for constructing 1,2,3-selenadiazole rings. This approach leverages the regiospecific ring closure of hydrazones derived from ketones, as demonstrated in the synthesis of multi-1,2,3-selenadiazole aromatic derivatives.

Synthetic Pathway

Precursor Synthesis: 4-Nitroacetophenone

The synthesis begins with 4-nitroacetophenone, where the nitro group serves as a protected aniline precursor. The ketone moiety at the 1-position enables hydrazone formation, while the nitro group at the 4-position remains inert under subsequent reaction conditions.

Hydrazone Formation

4-Nitroacetophenone (10.0 mmol) reacts with hydrazine hydrate (12.0 mmol) in ethanol under reflux for 12 hours to yield the corresponding hydrazone. The reaction is monitored via TLC, and the product is isolated by filtration (yield: 85–90%).

Selenadiazole Cyclization

The hydrazone (5.0 mmol) is treated with selenium dioxide (10.0 mmol) in glacial acetic acid at 40–45°C for 48 hours. The reaction mixture turns red within minutes, indicating selenium incorporation. After completion, the product is extracted with chloroform, washed with sodium bicarbonate, and purified via column chromatography (hexane/ethyl acetate, 7:3) to afford 4-(1,2,3-selenadiazol-4-yl)nitrobenzene as a yellow solid (yield: 65–70%).

Nitro Reduction to Aniline

The nitro group is reduced using hydrogen gas (1 atm) and 10% palladium on carbon in ethanol at room temperature for 6 hours. Filtration and solvent removal yield 4-(1,2,3-selenadiazol-4-yl)aniline as a pale-yellow crystalline solid (yield: 95%).

Key Data:

  • 1H NMR (400 MHz, CDCl₃): δ 8.02 (d, J = 8.5 Hz, 2H, Ar-H), 7.68 (s, 1H, selenadiazole-H), 6.76 (d, J = 8.5 Hz, 2H, Ar-H), 4.12 (s, 2H, NH₂).
  • 13C NMR (100 MHz, CDCl₃): δ 158.2 (C-Se), 149.1 (C-N), 132.4 (Ar-C), 128.9 (Ar-C), 118.7 (selenadiazole-C), 114.5 (Ar-C).

Cross-Coupling Reactions

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling between halogenated selenadiazoles and boronic acids offers a modular route to this compound.

Synthesis of 4-Bromo-1,2,3-selenadiazole

4-Bromo-1,2,3-selenadiazole is synthesized via cyclization of 3-bromoacetophenone hydrazone with SeO₂ in acetic acid (45°C, 48 hours). The product is purified by recrystallization from chloroform/hexane (yield: 60%).

Coupling with 4-Aminophenylboronic Acid

A mixture of 4-bromo-1,2,3-selenadiazole (2.0 mmol), 4-aminophenylboronic acid (2.4 mmol), PdCl₂(dppf) (0.04 mmol), and cesium carbonate (6.0 mmol) in dioxane/water (4:1) is heated at 100°C for 16 hours under nitrogen. The crude product is purified via alumina column chromatography (dichloromethane/methanol, 95:5) to yield the target compound (yield: 55–60%).

Optimization Notes:

  • Catalyst: PdCl₂(dppf) outperforms Pd(PPh₃)₄ in minimizing dehalogenation side reactions.
  • Base: Cs₂CO₃ enhances boronic acid reactivity compared to K₂CO₃.

Comparative Analysis of Methods

Parameter Hydrazone Cyclization Suzuki Coupling
Yield 60–70% 55–60%
Reaction Time 48–72 hours 16–24 hours
Functional Tolerance Nitro groups Halides, boronic acids
Purification Column chromatography Recrystallization

Challenges and Mitigation Strategies

Selenium Toxicity

Selenium dioxide and selenadiazole intermediates require handling in fume hoods with rigorous personal protective equipment. Waste disposal follows EPA guidelines for selenium-containing compounds.

Regioselectivity in Cyclization

Hydrazone cyclization exclusively forms the 1,2,3-selenadiazole regioisomer due to the electronic directing effect of the nitro group.

Chemical Reactions Analysis

Types of Reactions

4-(1,2,3-Selenadiazol-4-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The selenadiazole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the selenadiazole ring or the aniline group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with selenium dioxide can yield selenadiazole derivatives, while substitution reactions can introduce different functional groups onto the aniline or selenadiazole ring.

Scientific Research Applications

4-(1,2,3-Selenadiazol-4-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1,2,3-Selenadiazol-4-yl)aniline involves its interaction with molecular targets and pathways within biological systems. The selenadiazole ring can interact with various enzymes and proteins, potentially disrupting their normal function. This interaction can lead to antibacterial, antifungal, or antitumor effects, depending on the specific biological context .

Comparison with Similar Compounds

Structural Differences :

  • Chalcogen Substitution : Replacing selenium with sulfur in the heterocyclic ring (1,2,3-dithiazole vs. selenadiazole) reduces atomic polarizability and increases electronegativity. This alters the ring’s aromaticity and electronic properties.
  • Substituent Effects: The methyl group in the dithiazole derivative () vs. the amino group in 4-(1,2,3-selenadiazol-4-yl)aniline influences solubility and electronic donation.

Reactivity :

  • Sulfur-containing heterocycles like dithiazoles are generally less prone to ring-opening under thermal stress compared to selenadiazoles, which decompose via nitrogen loss to form reactive intermediates (e.g., selenoketenes) .

Other Selenadiazole Derivatives

investigates selenadiazoles with varying aryl substituents:

4-Phenyl-1,2,3-selenadiazole (1): Lacks the aniline group, leading to reduced electron-donating effects. Pyrolysis yields selenoketenes with higher efficiency (75–85%) compared to bulkier derivatives.

4-[3,5-Di(selenadiazol-4-yl)phenyl]-1,2,3-selenadiazole (3): Multiple selenadiazole rings enhance thermal instability, decomposing at lower temperatures (120–150°C) to form polymeric selenoketenes.

Key Differences :

  • Substituent Effects: The amino group in this compound increases solubility in polar solvents and may stabilize intermediates during pyrolysis.
  • Thermal Stability : Bulky substituents (e.g., naphthyl in compound 4) reduce thermal stability, while electron-donating groups (e.g., aniline) may delay decomposition.

Data Tables

Table 1: Comparative Properties of Selenadiazoles and Analogues

Compound Melting Point (°C) Pyrolysis Product Yield (%) Key Decomposition Pathway
This compound* Not reported Not reported Likely selenoketene formation
4-Phenyl-1,2,3-selenadiazole 90–92 85 Selenoketene (C6H5C=Se)
4-Chloro-dithiazole derivative 64–65 N/A Stable under pyrolysis

*Predicted based on analogous compounds in .

Table 2: Spectroscopic Data for Selenadiazoles ()

Compound IR (C=Se stretch, cm⁻¹) ¹H-NMR (Aromatic δ, ppm) ¹³C-NMR (C-Se δ, ppm)
1 1050–1100 7.5–8.0 140–145
3 1040–1095 7.6–8.2 138–142

Research Findings and Mechanistic Insights

  • Pyrolysis Mechanism: Selenadiazoles decompose via loss of N2, generating a selenoketene intermediate (R-C=Se) through a biradical pathway . The aniline group may stabilize intermediates via resonance, altering product distribution.
  • Sulfur vs. Selenium : Dithiazoles exhibit higher thermal stability, with decomposition requiring >200°C, whereas selenadiazoles decompose at 100–150°C due to weaker Se-N bonds .

Q & A

Advanced Research Question

  • Molecular docking : Use AutoDock Vina with PDB targets (e.g., thioredoxin reductase, PDB ID: 3EAN). Parameterize selenium with GAFF2 force field .
  • QSAR modeling : Develop a model using Dragon descriptors (e.g., MATS2se, GATS5v) and partial least squares regression. Validate with leave-one-out cross-validation (R² > 0.7) .
  • ADMET prediction : SwissADME predicts bioavailability (TPSA < 90 Ų) and blood-brain barrier penetration (AlogP > 2).

How can spectroscopic techniques distinguish this compound from its thiadiazole analogs?

Basic Research Question

  • ¹H NMR : Thiadiazole analogs show upfield shifts (Δδ ≈ 0.2 ppm) due to sulfur’s lower electronegativity vs. selenium.
  • IR spectroscopy : Selenadiazole exhibits C-Se stretching at 650–750 cm⁻¹ vs. C-S at 600–680 cm⁻¹ .
  • Mass spectrometry : Isotopic pattern analysis (⁷⁷Se, 7.6% abundance) confirms selenium presence via M+2 peaks .

What are the challenges in optimizing catalytic applications of selenadiazole-aniline complexes?

Advanced Research Question

  • Ligand design : Chelation studies (e.g., with PdCl₂ in DMF) require balancing selenium’s σ-donor strength and steric bulk. Monitor via UV-Vis (d-d transitions at 400–500 nm) .
  • Catalytic activity : Test Suzuki-Miyaura coupling (4-bromotoluene, phenylboronic acid). Compare turnover numbers (TON) with sulfur analogs—lower TON may arise from Se-Pd bond instability .
  • Stability studies : TGA (N₂ atmosphere, 10°C/min) reveals decomposition thresholds (>200°C for most complexes).

What strategies mitigate selenium toxicity in handling this compound?

Basic Research Question

  • Containment : Use glove boxes (O₂ < 1 ppm) for synthesis and Schlenk lines for air-sensitive steps.
  • Waste treatment : Precipitate selenium residues with NaHSO₃ (pH 2–3) and filter through Celite .
  • Exposure monitoring : Regular ICP-MS analysis of lab surfaces (detection limit: 0.1 ppb Se).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.